molecular formula C9H11NOS B7828903 N-(4-methoxyphenyl)ethanimidothioic acid

N-(4-methoxyphenyl)ethanimidothioic acid

Cat. No.: B7828903
M. Wt: 181.26 g/mol
InChI Key: WZNUJVLBHDEJDY-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)ethanimidothioic acid is a sulfur-containing organic compound characterized by a thioamide (C=S-NH) core substituted with a 4-methoxyphenyl group and an ethanimido moiety. The 4-methoxyphenyl group is a recurring pharmacophore in medicinal chemistry, known to modulate lipophilicity and bioavailability, as seen in antiproliferative amide derivatives (e.g., F3 and T3 in ) .

Properties

IUPAC Name

N-(4-methoxyphenyl)ethanimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-7(12)10-8-3-5-9(11-2)6-4-8/h3-6H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNUJVLBHDEJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=C(C=C1)OC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NC1=CC=C(C=C1)OC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)ethanimidothioic acid involves multiple steps, each requiring specific reagents and conditions. The synthetic routes typically include:

    Initial Formation: The initial step involves the formation of the core structure through a series of reactions, such as condensation or cyclization.

    Functionalization: Subsequent steps involve the introduction of functional groups to the core structure. This can be achieved through reactions like halogenation, nitration, or sulfonation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and efficiency. This often involves:

    Batch Processing: Large-scale batch reactors are used to carry out the reactions under controlled conditions.

    Continuous Flow Systems: For higher efficiency, continuous flow systems may be employed, allowing for constant production and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)ethanimidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common with this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Reagents such as halogens, acids, or bases are used depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen atoms or more hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(4-methoxyphenyl)ethanimidothioic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)ethanimidothioic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Binding to Targets: The compound binds to specific proteins or enzymes, altering their activity.

    Pathway Modulation: It modulates biochemical pathways, leading to changes in cellular processes.

    Signal Transduction: Influences signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Amide Derivatives of Furan/Thiophene (F3 and T3)

  • Structure : N-(4-Methoxyphenyl)-amide derivatives of furan-2-carboxylic acid (F3) and thiophene-2-carboxylic acid (T3) .
  • Key Findings :
    • Lipophilicity : Thiophene derivatives (e.g., T3) exhibit higher calculated logP (clogP = 3.15) compared to furan analogs (F3, clogP = 2.89), correlating with enhanced antiproliferative activity (LD₅₀ = 12.4 μM for T3 vs. 18.6 μM for F3 in A431 cells) .
    • Mechanistic Insight : The thiophene ring’s electron-rich nature may improve membrane permeability and target binding, explaining its superior activity over furan derivatives .

N-(4-Methoxyphenyl)-2-hydroxyimino-acetamide

  • Structure: Features a hydroxyimino-acetamide group attached to the 4-methoxyphenyl ring .

N-(4-Hydroxyphenyl)retinamide (HPR)

  • Structure: A retinoid with a 4-hydroxyphenyl group instead of methoxy .
  • Key Findings: Apoptosis Induction: HPR induces apoptosis in malignant cells at pharmacologically relevant doses (IC₅₀ = 1–3 × 10⁻⁶ M), even in retinoic acid (RA)-resistant leukemia cells, suggesting a distinct receptor pathway . Structural Contrast: The hydroxyl group in HPR enhances solubility but reduces lipophilicity compared to methoxy analogs, impacting tissue distribution.

Physicochemical and Pharmacokinetic Comparison

Compound Core Structure Key Substituent logP/clogP Biological Activity (IC₅₀/LD₅₀) Mechanism
N-(4-MP)ethanimidothioic acid* Ethanimidothioic acid 4-Methoxyphenyl ~2.8† Not reported Likely enzyme inhibition
F3 (Furan-amide) Furan-2-carboxamide 4-Methoxyphenyl 2.89 18.6 μM (A431 cells) Lipophilicity-driven uptake
T3 (Thiophene-amide) Thiophene-2-carboxamide 4-Methoxyphenyl 3.15 12.4 μM (A431 cells) Enhanced membrane permeability
HPR Retinamide 4-Hydroxyphenyl ~1.2‡ 1–3 × 10⁻⁶ M (leukemia cells) Apoptosis via non-RA pathways
N-(4-MP)-2-hydroxyimino-acetamide Acetamide 4-Methoxyphenyl Not reported Cytostatic effects Fatty acid biosynthesis inhibition

*Predicted based on thioamide analogs; †Estimated via analogous compounds; ‡Calculated using ChemDraw.

Mechanistic and Therapeutic Differences

  • Lipophilicity vs. Activity : Thiophene derivatives (T3) demonstrate superior antiproliferative effects due to higher clogP values, emphasizing the role of lipophilicity in drug design .
  • Substituent Effects : Replacing methoxy with hydroxy (as in HPR) shifts activity from cytotoxicity to apoptosis induction, likely due to altered receptor interactions .
  • Sulfur vs. Oxygen Heterocycles : Thiophene-based compounds (T3) outperform furan analogs (F3) in bioactivity, attributed to sulfur’s polarizability and metabolic stability .

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